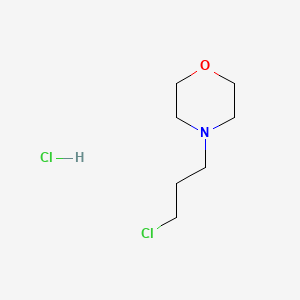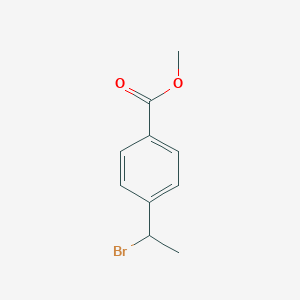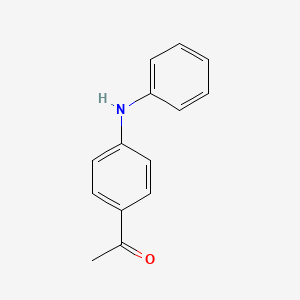
1-(4-(Phenylamino)phenyl)ethanone
Übersicht
Beschreibung
“1-(4-(Phenylamino)phenyl)ethanone” is a chemical compound with the molecular formula C14H13NO . Its molecular weight is 211.26 . The IUPAC name for this compound is 1-(4-anilinophenyl)ethanone .
Molecular Structure Analysis
The molecular structure of “1-(4-(Phenylamino)phenyl)ethanone” consists of a phenylamino group attached to the 4-position of a phenyl ring, which is further attached to an ethanone group .Physical And Chemical Properties Analysis
“1-(4-(Phenylamino)phenyl)ethanone” has a density of 1.129g/cm3 . It has a boiling point of 375.4ºC at 760 mmHg . The flash point is 152.4ºC . The compound has a LogP value of 3.70580, indicating its lipophilicity .Wissenschaftliche Forschungsanwendungen
Organic Synthesis
1-(4-(Phenylamino)phenyl)ethanone: serves as a valuable intermediate in organic synthesis. Its structure is amenable to further chemical modifications, making it a versatile building block for synthesizing a variety of complex organic molecules. Researchers utilize it to construct compounds with potential applications in pharmaceuticals, agrochemicals, and materials science .
Pharmaceutical Research
In pharmaceutical research, this compound is explored for its potential to act as a precursor in the synthesis of drug candidates. Its phenylamino moiety can be critical for the biological activity of certain drugs, especially in the development of compounds targeting neurological disorders and pain management .
Material Science
The phenylamino group in 1-(4-(Phenylamino)phenyl)ethanone can interact with various materials, influencing their properties. This interaction is studied for the development of new materials with enhanced characteristics, such as improved thermal stability or specific optical properties, which are essential in the manufacturing of advanced polymers and coatings .
Analytical Chemistry
Due to its distinct chemical structure, 1-(4-(Phenylamino)phenyl)ethanone can be used as a standard or reference compound in analytical chemistry. It helps in the calibration of instruments and the development of analytical methods for detecting similar organic compounds in complex mixtures .
Dye and Pigment Industry
The compound’s structure is related to that of aniline dyes, which suggests its potential use in the dye and pigment industry. It could be involved in the synthesis of new dyes with specific color properties or lightfastness, which are important for textile and printing applications .
Catalysis
Researchers are interested in the catalytic properties of 1-(4-(Phenylamino)phenyl)ethanone . It may act as a ligand for metal catalysts or as a catalyst itself in various chemical reactions, including those that are environmentally friendly or that produce high-value chemicals .
Nanotechnology
The phenylamino group can be used to modify the surface of nanoparticles, altering their interaction with biological systems. This modification is crucial for the development of drug delivery systems, diagnostic tools, and other nanomedical applications .
Environmental Science
In environmental science, 1-(4-(Phenylamino)phenyl)ethanone could be studied for its degradation products and environmental fate. Understanding its breakdown and interaction with environmental factors is important for assessing its impact and for the development of remediation strategies .
Eigenschaften
IUPAC Name |
1-(4-anilinophenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO/c1-11(16)12-7-9-14(10-8-12)15-13-5-3-2-4-6-13/h2-10,15H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMKSGKAEMOQBMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00543280 | |
| Record name | 1-(4-Anilinophenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00543280 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(Phenylamino)phenyl)ethanone | |
CAS RN |
23600-83-1 | |
| Record name | 1-(4-Anilinophenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00543280 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



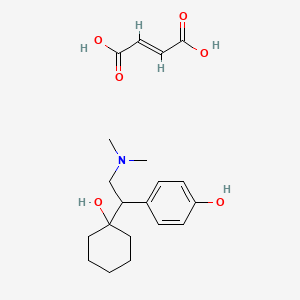




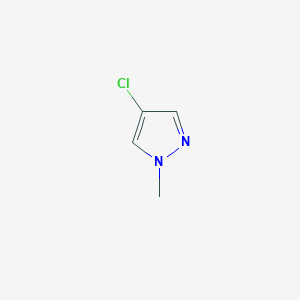
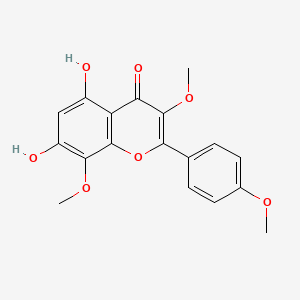
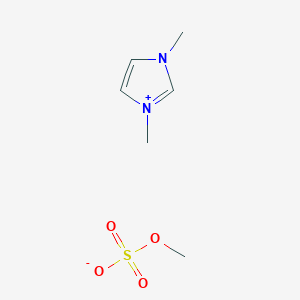

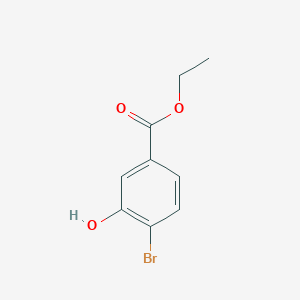
![7-Chloroimidazo[1,2-a]pyrimidin-5(1H)-one](/img/structure/B1590118.png)

